molecular formula C2H6OSn B1585837 Dimethyltin oxide CAS No. 2273-45-2

Dimethyltin oxide

Cat. No.: B1585837
CAS No.: 2273-45-2
M. Wt: 164.78 g/mol
InChI Key: WNVQCJNZEDLILP-UHFFFAOYSA-N
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Description

Dimethyltin oxide, also known as dimethyloxostannane, is an organotin compound with the chemical formula C2H6OSn. It is a white solid that is used in various industrial and research applications. Organotin compounds, including this compound, are characterized by the presence of tin-carbon bonds and have been studied extensively for their unique properties and applications.

Biochemical Analysis

Biochemical Properties

Dimethyltin oxide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their catalytic functions. Additionally, it can form complexes with proteins, altering their structural conformation and impacting their biological activity. These interactions highlight the importance of this compound in modulating biochemical processes within cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell survival and apoptosis. Moreover, it can alter gene expression patterns by modulating transcription factors and other regulatory proteins. These changes in cellular processes can have profound effects on cell proliferation, differentiation, and overall cellular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to thiol groups in proteins, forming covalent bonds that alter protein function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell. These molecular interactions underscore the complex mechanisms through which this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress, inflammation, and cellular damage in animal models. These threshold effects underscore the importance of dosage considerations when evaluating the safety and efficacy of this compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting the cellular redox state. Additionally, this compound can modulate the levels of metabolites involved in energy production and cellular respiration, highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transport mechanisms and subsequently distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and impact cellular function. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is critical for its interactions with biomolecules and its role in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyltin oxide can be synthesized through the hydrolysis of dimethyltin dichloride. The reaction involves the addition of water to dimethyltin dichloride, resulting in the formation of this compound and hydrochloric acid:

(CH3)2SnCl2+H2O(CH3)2SnO+2HCl\text{(CH}_3\text{)}_2\text{SnCl}_2 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{SnO} + 2\text{HCl} (CH3​)2​SnCl2​+H2​O→(CH3​)2​SnO+2HCl

Industrial Production Methods: On an industrial scale, this compound is typically produced by the direct reaction of metallic tin with methyl chloride in the presence of a catalyst. This process involves the continuous feed of methyl chloride into the reaction mixture under controlled pressure conditions to yield dimethyltin dichloride, which is then hydrolyzed to form this compound .

Chemical Reactions Analysis

Types of Reactions: Dimethyltin oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: this compound can undergo substitution reactions where the tin-oxygen bond is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and organolithium compounds are commonly used.

Major Products Formed:

Scientific Research Applications

Dimethyltin oxide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Dimethyltin oxide is part of a broader class of organotin compounds, which include:

  • Trimethyltin chloride
  • Dibutyltin oxide
  • Diphenyltin oxide
  • Tributyltin chloride

Uniqueness: this compound is unique due to its specific chemical structure and reactivity. Compared to other organotin compounds, it has distinct applications in catalysis and polymer stabilization. Its relatively lower toxicity compared to some other organotin compounds, such as tributyltin chloride, makes it more suitable for certain industrial applications .

Properties

IUPAC Name

dimethyl(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH3.O.Sn/h2*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVQCJNZEDLILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062299
Record name Stannane, dimethyloxo-
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Molecular Weight

164.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-45-2
Record name Dimethyloxostannane
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Record name Dimethyloxostannane
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Record name Dimethyltin oxide
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Record name Stannane, dimethyloxo-
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Record name DIMETHYLOXOSTANNANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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